molecular formula C12H14O2S B13195871 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13195871
M. Wt: 222.31 g/mol
InChI Key: GTQSHWJUKYBLDL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . This compound is characterized by a cyclopentanone ring substituted with a 4-methoxyphenylsulfanyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methoxybenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The compound’s methoxyphenylsulfanyl group may play a role in binding to specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a methoxy group at the 2-position.

    2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-ol: The alcohol derivative of the compound.

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentanone ring with a 4-methoxyphenylsulfanyl group makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQSHWJUKYBLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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